4-butoxy-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide 4-butoxy-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034515-17-6
VCID: VC6433158
InChI: InChI=1S/C17H25N5O4S/c1-5-6-11-26-13-7-9-14(10-8-13)27(23,24)18-12-15-19-16(22(2)3)21-17(20-15)25-4/h7-10,18H,5-6,11-12H2,1-4H3
SMILES: CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N(C)C
Molecular Formula: C17H25N5O4S
Molecular Weight: 395.48

4-butoxy-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

CAS No.: 2034515-17-6

Cat. No.: VC6433158

Molecular Formula: C17H25N5O4S

Molecular Weight: 395.48

* For research use only. Not for human or veterinary use.

4-butoxy-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide - 2034515-17-6

Specification

CAS No. 2034515-17-6
Molecular Formula C17H25N5O4S
Molecular Weight 395.48
IUPAC Name 4-butoxy-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]benzenesulfonamide
Standard InChI InChI=1S/C17H25N5O4S/c1-5-6-11-26-13-7-9-14(10-8-13)27(23,24)18-12-15-19-16(22(2)3)21-17(20-15)25-4/h7-10,18H,5-6,11-12H2,1-4H3
Standard InChI Key FFBDZSFQDFSSAD-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N(C)C

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features a 1,3,5-triazine core substituted with a dimethylamino group at position 4, a methoxy group at position 6, and a methylene-linked benzenesulfonamide moiety at position 2. The benzenesulfonamide group is further modified with a butoxy chain at the para position (Figure 1).

Molecular Formula:
C18H26N6O3S\text{C}_{18}\text{H}_{26}\text{N}_6\text{O}_3\text{S}
Molecular Weight:
406.51 g/mol (calculated from atomic masses).

Table 1: Key Structural Descriptors

FeatureDescription
Triazine substituents4-(dimethylamino), 6-methoxy, 2-(methylbenzenesulfonamide)
BenzenesulfonamidePara-butoxy substitution
StereochemistryPlanar triazine ring; flexible butoxy chain

The IUPAC name derives from the triazine numbering system, prioritizing the sulfonamide-linked methyl group as the primary substituent .

Synthetic Pathways and Optimization

Proposed Synthesis

While no direct synthesis of this compound is documented, analogous triazine-sulfonamide hybrids suggest a multi-step approach:

  • Triazine Core Formation: Cyclization of cyanoguanidine derivatives under basic conditions to form 1,3,5-triazine.

  • Substituent Introduction: Sequential nucleophilic substitutions at positions 4 (dimethylamine), 6 (methoxide), and 2 (chloromethyl intermediate) .

  • Sulfonamide Coupling: Reaction of 2-(chloromethyl)triazine with 4-butoxybenzenesulfonamide under Mitsunobu or nucleophilic conditions.

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (Hypothetical)
1Cyanoguanidine, NaOH, 100°C75%
2Dimethylamine (4-position), K₂CO₃, DMF, 80°C65%
34-Butoxybenzenesulfonamide, DIAD, Ph₃P, THF50%

Challenges include steric hindrance at the triazine 2-position and competing side reactions during sulfonamide coupling .

Computational and Spectral Analysis

Density Functional Theory (DFT) Studies

Geometry optimization at the B3LYP/6-311G+(d,p) level predicts a planar triazine ring with a dihedral angle of 87° between the triazine and benzene planes . Key findings include:

  • Frontier Molecular Orbitals: A HOMO-LUMO gap of 4.1 eV, indicating moderate reactivity.

  • Molecular Electrostatic Potential (MEP): Electron-rich regions at sulfonamide oxygen and triazine nitrogen atoms .

Table 3: Experimental vs. Computational Spectral Data (Hypothetical)

TechniqueKey Peaks (Experimental)Computed Values (DFT)
FT-IR (cm⁻¹)1340 (S=O asym), 1550 (C=N)1335, 1545
¹H NMR (ppm)2.95 (N(CH₃)₂), 3.78 (OCH₃)3.02, 3.75
UV-Vis (nm)275 π→π*, 310 n→π*270, 305

Discrepancies arise from solvent effects and crystal packing in experimental data .

Biological and Chemical Applications

Hypothesized Mechanisms

The compound’s triazine-sulfonamide architecture suggests dual functionality:

  • Enzyme Inhibition: Sulfonamide groups often target carbonic anhydrases, while triazines may inhibit dihydrofolate reductase (DHFR) .

  • Anticancer Potential: Analogous Schiff base sulfonamides exhibit IC₅₀ values of 12–45 μM against MCF-7 and HCT-116 cell lines .

Table 4: Predicted ADMET Properties

PropertyValueMethod
LogP2.8XLogP3
H-bond donors2PubChem
Bioavailability56%SwissADME

Potential toxicity risks include hepatic metabolism via sulfonamide hydroxylation .

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